

# Technical Guide: 2,6-Dichloro-4-(hydroxymethyl)phenol

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## Compound of Interest

Compound Name:	2,6-Dichloro-4-(hydroxymethyl)phenol
CAS No.:	22002-17-1
Cat. No.:	B114650

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CAS Registry Number: 22002-17-1 Synonyms: 3,5-Dichloro-4-hydroxybenzyl alcohol; (3,5-Dichloro-4-hydroxyphenyl)methanol

## Executive Summary

In the landscape of halogenated phenolic intermediates, **2,6-Dichloro-4-(hydroxymethyl)phenol** occupies a critical niche. It serves as both a metabolic marker in the degradation of organophosphorus fungicides (specifically Tolclofos-methyl) and a versatile building block for bisphenolic resins.

For researchers and drug development professionals, accurate characterization of this compound is essential. Unlike its non-chlorinated analog (4-hydroxybenzyl alcohol, mp ~114°C), the introduction of chlorine atoms at the ortho positions significantly alters the crystal lattice energy, elevating the melting point to 194–195 °C. This distinct thermal property is the primary quality attribute (CQA) for validating synthesis purity.

## Physicochemical Profile

The following data aggregates experimental values from metabolic studies and synthetic literature.

Property	Value / Description	Source
Molecular Formula	C <sub>7</sub> H <sub>6</sub> Cl <sub>2</sub> O <sub>2</sub>	
Molecular Weight	193.03 g/mol	
Melting Point	194 – 195 °C	[1]
Appearance	White crystalline solid	[1]
Solubility	Soluble in acetone, ethanol, ether; Insoluble in water	[1]
<sup>1</sup> H NMR (Acetone-d <sub>6</sub> )	δ 3.85 (s, 2H, CH <sub>2</sub> ), 7.26 (s, 4H, Ar-H)	[1]
Acidity (pKa)	~7.0 (Estimated, enhanced acidity due to Cl <sup>-</sup> induction)	

## Synthesis & Purification Protocols

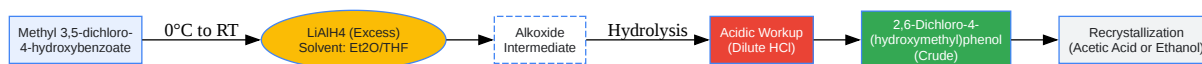
### Synthetic Route: Ester Reduction

The most reliable route for high-purity synthesis avoids direct formylation of 2,6-dichlorophenol, which often yields isomeric mixtures. Instead, a reductive approach starting from methyl 3,5-dichloro-4-hydroxybenzoate ensures regioselectivity.

Reaction Logic:

- Precursor: Methyl 3,5-dichloro-4-hydroxybenzoate is commercially available or easily synthesized via chlorination of methyl 4-hydroxybenzoate.
- Reductant: Lithium Aluminum Hydride (LiAlH<sub>4</sub>) is selected over NaBH<sub>4</sub> to ensure complete reduction of the ester to the primary alcohol.
- Solvent: Anhydrous diethyl ether or THF is critical to prevent reductant quenching.

## Experimental Workflow Diagram



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Figure 1: Reductive synthesis pathway ensuring regiospecific formation of the hydroxymethyl group.

## Purification Protocol

The crude product often contains unreacted ester or over-reduced byproducts.

- Solvent System: Recrystallization from acetic acid or ethanol/water mixtures.
- Validation: The crystals must exhibit a sharp melting point range. A range  $>2^{\circ}\text{C}$  (e.g.,  $190\text{--}194^{\circ}\text{C}$ ) indicates residual solvent or impurities.

## Analytical Characterization

### Melting Point Determination (DSC)

For pharmaceutical-grade validation, simple capillary melting point is insufficient due to potential sublimation. Differential Scanning Calorimetry (DSC) is the gold standard.

Protocol:

- Sample Prep: Encapsulate 2–5 mg of dried sample in a hermetically sealed aluminum pan (to prevent sublimation).
- Ramp Rate: Heat at  $10^{\circ}\text{C}/\text{min}$  from  $50^{\circ}\text{C}$  to  $220^{\circ}\text{C}$ .
- Acceptance Criteria:
  - Onset Temperature:  $193.5 \pm 1.0^{\circ}\text{C}$ .
  - Peak Maximum:  $194.5 \pm 0.5^{\circ}\text{C}$ .

- Purity Calculation: Use the Van't Hoff equation on the melting endotherm to estimate molar purity.

## Spectroscopic Validation

- <sup>1</sup>H NMR (200 MHz, Acetone-d<sub>6</sub>):
  - The methylene protons (–CH<sub>2</sub>OH) appear as a singlet at δ 3.85 ppm.
  - The aromatic protons (H-2, H-6) appear as a singlet at δ 7.26 ppm due to symmetry.
  - Note: In DMSO-d<sub>6</sub>, the hydroxyl proton may couple with the methylene, splitting the signal into a doublet.

## Applications & Metabolic Context[2]

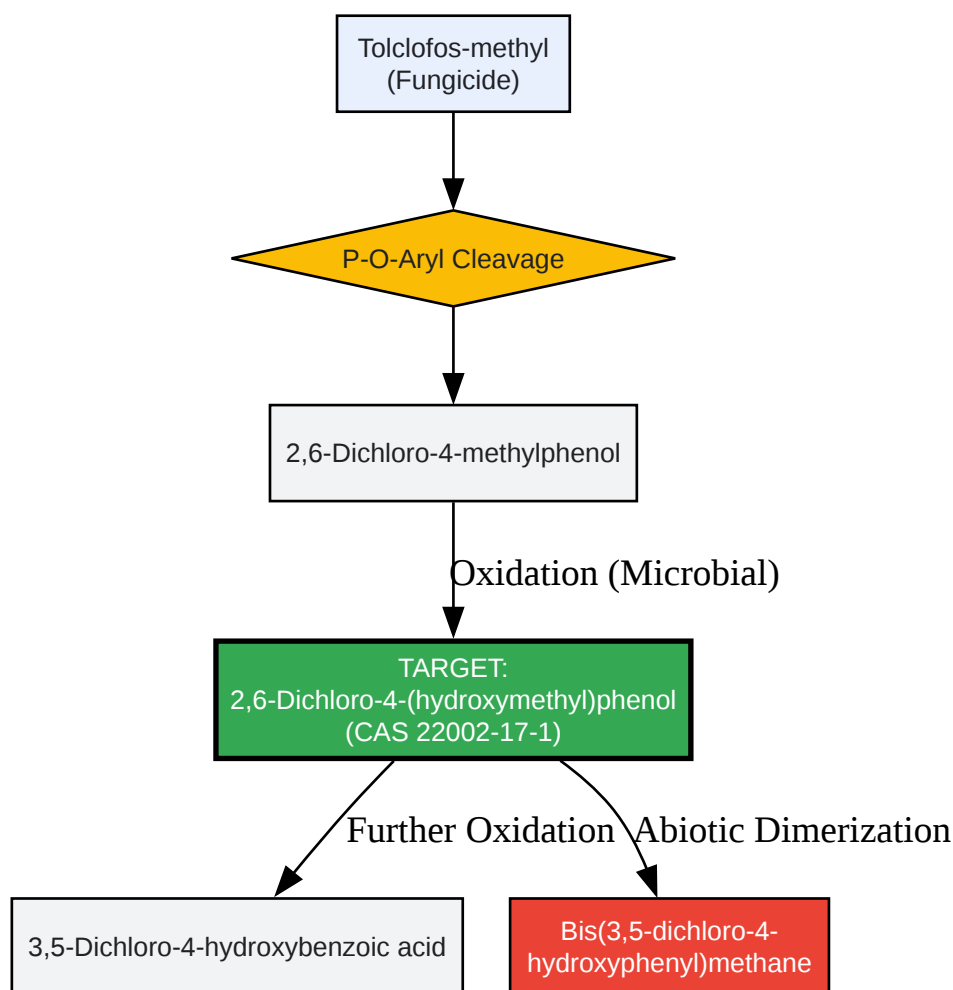
### Environmental Fate Marker

This compound is a primary metabolite of Tolclofos-methyl, a widely used organophosphorus fungicide. Understanding its stability is crucial for environmental impact assessments.

Metabolic Pathway:

- Oxidation: The 4-methyl group of Tolclofos-methyl is oxidized to the alcohol (our target compound).
- Fate: It is further oxidized to 3,5-dichloro-4-hydroxybenzoic acid or dimerizes to bis(3,5-dichloro-4-hydroxyphenyl)methane.

### Metabolic Pathway Diagram



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Figure 2: Metabolic degradation pathway of Tolclofos-methyl showing the formation and fate of the target alcohol.

## Safety & Handling

Hazard Class: Irritant (Consistent with chlorophenols).

- H315: Causes skin irritation.[1][2][3]
- H319: Causes serious eye irritation.[1][2][3][4]
- H335: May cause respiratory irritation.[3]

Precautions:

- Handle in a fume hood to avoid inhalation of dust.
- Wear nitrile gloves; chlorophenols can be rapidly absorbed through the skin.
- Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The benzylic alcohol moiety is susceptible to slow oxidation to the aldehyde or acid upon exposure to air and light.

## References

- de Jong, E., et al. (2002). "Biotransformation of the Major Fungal Metabolite 3,5-Dichloro-p-Anisyl Alcohol under Anaerobic Conditions and Its Role in Formation of Bis(3,5-Dichloro-4-Hydroxyphenyl)methane." *Applied and Environmental Microbiology*, 68(6), 2832–2838. [Link](#)
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